molecular formula C16H20F3N3O4 B13730356 (S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid

Cat. No.: B13730356
M. Wt: 375.34 g/mol
InChI Key: QEGKIMMJBHXNJO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl-pyridinyl group and a tert-butoxycarbonyl-protected carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamine precursors.

    Introduction of the Trifluoromethyl-Pyridinyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the piperazine ring.

    Protection of the Carboxylic Acid: The carboxylic acid group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the piperazine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(tert-Butoxycarbonyl)-4-(4-methyl-pyridin-3-yl)piperazine-2-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (S)-1-(tert-Butoxycarbonyl)-4-(4-chloropyridin-3-yl)piperazine-2-carboxylic acid: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C16H20F3N3O4

Molecular Weight

375.34 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid

InChI

InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-7-6-21(9-12(22)13(23)24)11-8-20-5-4-10(11)16(17,18)19/h4-5,8,12H,6-7,9H2,1-3H3,(H,23,24)/t12-/m0/s1

InChI Key

QEGKIMMJBHXNJO-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CN=C2)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CN=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.